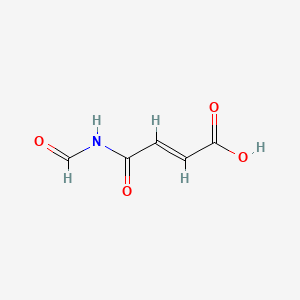

Fumaramic acid, N-formyl-

Description

N-Formyl-fumaramic acid is a derivative of fumaramic acid (trans-2-carbamoylacrylic acid), where the amide nitrogen is substituted with a formyl group. This modification alters its chemical reactivity, physical properties, and biological interactions. The compound is synthesized via enzymatic hydrolysis of N-formyl-fumaramide (NFF) using bacterial enzymes, as demonstrated by studies on 2,5-dihydroxypyridine (2,5-DHP) dioxygenase systems . Its UV spectrum (ε₂₉₀ = 121 cm⁻¹M⁻¹) distinguishes it from related amides like maleamic acid (ε₂₉₀ = 48 cm⁻¹M⁻¹) and NFF (ε₂₉₀ = 475 cm⁻¹M⁻¹) .

N-Formyl-fumaramic acid serves as an intermediate in synthetic pathways for bioactive molecules, including glutamate receptor analogs. For example, intramolecular [2+2] photocycloaddition of its ester derivatives yields novel 3-azabicyclo[3.1.1]heptane systems, which are structurally distinct from conventional cyclobutane products .

Properties

CAS No. |

6626-94-4 |

|---|---|

Molecular Formula |

C5H5NO4 |

Molecular Weight |

143.10 g/mol |

IUPAC Name |

(E)-4-formamido-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H5NO4/c7-3-6-4(8)1-2-5(9)10/h1-3H,(H,9,10)(H,6,7,8)/b2-1+ |

InChI Key |

HSKSAKBZUITULZ-OWOJBTEDSA-N |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)NC=O |

Canonical SMILES |

C(=CC(=O)O)C(=O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fumaramic acid, N-formyl- typically involves the N-formylation of primary amines. This can be achieved using various catalysts and reaction conditions. For example, a novel solid acid magnetic nanocatalyst has been used for the efficient N-formylation of primary aromatic amines under mild reaction conditions . Other methods include the use of formyl chloride generated in situ by the action of oxalyl chloride on formic acid .

Industrial Production Methods

Industrial production of Fumaramic acid, N-formyl- often involves the use of biotechnological processes. For instance, fumaric acid can be produced via fermentation using fungi of the Rhizopus genus . This biotechnological approach is considered more sustainable compared to traditional petrochemical routes.

Chemical Reactions Analysis

Types of Reactions

Fumaramic acid, N-formyl- undergoes various chemical reactions, including:

N-formylation: The primary reaction for its synthesis, involving the addition of a formyl group to an amine.

Oxidation and Reduction: These reactions can modify the functional groups present in the compound.

Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions involving Fumaramic acid, N-formyl- include formic acid, oxalyl chloride, and various catalysts such as metal/metal oxide-based catalysts . The conditions for these reactions are typically mild, making the processes efficient and environmentally friendly.

Major Products Formed

The major products formed from the reactions involving Fumaramic acid, N-formyl- include formyl amides, which are valuable intermediates in pharmacological syntheses and industrial organic chemistry .

Scientific Research Applications

Fumaramic acid, N-formyl- has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.

Mechanism of Action

The mechanism of action of Fumaramic acid, N-formyl- involves its interaction with various molecular targets and pathways. For example, fumaric acid esters, including Fumaramic acid, N-formyl-, are known to exert their effects through the modulation of the cellular redox system and activation of the Nrf2 pathway . This leads to anti-inflammatory and antioxidant effects, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Key Research Findings

Unexpected Cycloadducts : Photocycloaddition of N-formyl-fumaramic acid esters yields 3-azabicyclo[3.1.1]heptane systems instead of the anticipated [3.2.0] bicyclic structures. This contrasts with simpler fumarate esters, which form cyclobutane derivatives .

Synthetic Challenges : Alkaline hydrolysis of N-formyl-fumaramic acid triesters leads to partial isomerization, complicating the isolation of pure stereoisomers (e.g., la vs. lb in glutamate analogs) .

Enzymatic Specificity: Deformylase activity on N-formyl-fumaramic acid is distinct from its action on N-carbamoyl-amino acids, emphasizing the role of the formyl group in enzyme-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.